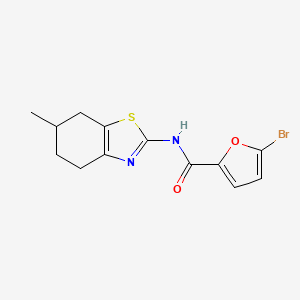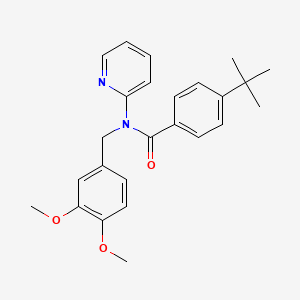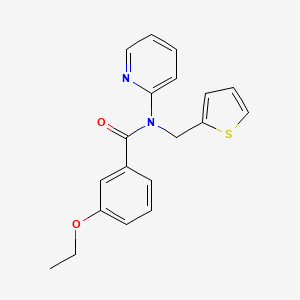![molecular formula C20H21ClN2O5S B11346892 N-(1,3-benzodioxol-5-yl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346892.png)
N-(1,3-benzodioxol-5-yl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxole ring, a chlorophenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction using chlorobenzene and a suitable alkylating agent.
Attachment of the Methanesulfonyl Group: This can be done via sulfonylation using methanesulfonyl chloride in the presence of a base.
Formation of the Piperidine Carboxamide Moiety: This step involves the reaction of piperidine with a carboxylic acid derivative, such as an acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring or the piperidine moiety.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the benzodioxole ring.
Reduction: Reduced forms of the carboxamide moiety.
Substitution: Substituted derivatives of the chlorophenyl group.
Scientific Research Applications
N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition of key enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating cellular responses.
Pathways: Interference with signaling pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
- N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C20H21ClN2O5S |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H21ClN2O5S/c21-16-3-1-14(2-4-16)12-29(25,26)23-9-7-15(8-10-23)20(24)22-17-5-6-18-19(11-17)28-13-27-18/h1-6,11,15H,7-10,12-13H2,(H,22,24) |
InChI Key |
IYYJCWAMOOIXTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11346824.png)

![2-(4-chloro-3-methylphenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(pyridin-2-yl)propanamide](/img/structure/B11346842.png)

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B11346853.png)
![2-(2-fluorophenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}butanamide](/img/structure/B11346861.png)
![4-ethoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11346863.png)
![2-(2-{[2-(3,5-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11346864.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B11346868.png)
![N-(4-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11346873.png)
![N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11346877.png)
![3-ethoxy-N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B11346880.png)
![2-chloro-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11346885.png)

